ethyl 1-(2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carbonyl)piperidine-3-carboxylate
CAS No.: 1396791-83-5
Cat. No.: VC7721081
Molecular Formula: C17H18F3N5O4
Molecular Weight: 413.357
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1396791-83-5 |
|---|---|
| Molecular Formula | C17H18F3N5O4 |
| Molecular Weight | 413.357 |
| IUPAC Name | ethyl 1-[2-[4-(trifluoromethoxy)phenyl]tetrazole-5-carbonyl]piperidine-3-carboxylate |
| Standard InChI | InChI=1S/C17H18F3N5O4/c1-2-28-16(27)11-4-3-9-24(10-11)15(26)14-21-23-25(22-14)12-5-7-13(8-6-12)29-17(18,19)20/h5-8,11H,2-4,9-10H2,1H3 |
| Standard InChI Key | PXEMSRYQHSWQTM-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1CCCN(C1)C(=O)C2=NN(N=N2)C3=CC=C(C=C3)OC(F)(F)F |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a piperidine ring (a six-membered amine heterocycle) substituted at the 1-position with a 2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carbonyl group and at the 3-position with an ethyl carboxylate moiety. The trifluoromethoxy group (–OCF₃) introduces electron-withdrawing characteristics, while the tetrazole ring contributes to metabolic stability and hydrogen-bonding capacity, traits often leveraged in drug design .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₇F₃N₅O₅ |
| Molecular Weight | 427.34 g/mol |
| Canonical SMILES | CCOC(=O)C1CCCN(C1)C(=O)C2=NN(N=N2)C3=CC=C(C=C3)OC(F)(F)F |
| Topological Polar Surface Area | 118 Ų |
Synthesis and Reaction Pathways
General Synthetic Strategy
The synthesis of piperidine-derived esters typically involves multi-step sequences, including cyclization, nucleophilic substitution, and esterification. For example, the preparation of ethyl 1-(5-(trifluoromethyl)pyridin-2-yl)piperidine-4-carboxylate (a structural analog) involves reacting piperidine-4-carboxylic acid derivatives with activated aryl halides under basic conditions, achieving a 54% yield after hydrolysis and purification .
Proposed Synthesis Route
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Piperidine-3-carboxylate Formation: Ethyl piperidine-3-carboxylate is synthesized via esterification of piperidine-3-carboxylic acid with ethanol under acidic catalysis.
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Tetrazole Carbonylation: The tetrazole-carbonyl group is introduced through a coupling reaction, such as a nucleophilic acyl substitution between the piperidine nitrogen and a tetrazole-5-carbonyl chloride derivative.
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Aryl Substitution: The 4-(trifluoromethoxy)phenyl group is appended to the tetrazole ring via Suzuki-Miyaura coupling or direct arylation, leveraging palladium catalysts .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield | Citation |
|---|---|---|---|
| 1 | Ethanol, H₂SO₄, reflux, 12 h | 85% | |
| 2 | Tetrazole-5-carbonyl chloride, DCM, Et₃N, 0°C→RT | 60% | |
| 3 | 4-(Trifluoromethoxy)phenylboronic acid, Pd(PPh₃)₄, Na₂CO₃, DME, 80°C | 45% |
Physicochemical and Spectral Properties
Spectroscopic Characterization
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